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Compound of Interest

Compound Name: 4-Neopentyloxazolidin-2-one

Cat. No.: B15309856 Get Quote

Disclaimer: Direct experimental data for 4-Neopentyloxazolidin-2-one is not readily available

in the public domain. The following technical guide has been compiled based on the well-

established properties of analogous 4-substituted oxazolidin-2-ones. The information presented

herein is intended for research and development purposes and should be used as a predictive

guide. All properties should be confirmed through empirical investigation.

Introduction
Oxazolidin-2-ones are a class of five-membered heterocyclic organic compounds containing

both nitrogen and oxygen. They have garnered significant attention in the fields of organic

synthesis and medicinal chemistry. Particularly, chiral 4-substituted oxazolidin-2-ones, often

derived from amino acids, serve as valuable chiral auxiliaries in asymmetric synthesis, enabling

the stereoselective formation of carbon-carbon bonds.[1] Furthermore, the oxazolidin-2-one

scaffold is a key pharmacophore in a class of antibiotics that are effective against multidrug-

resistant Gram-positive bacteria.[2] This guide provides an in-depth overview of the predicted

chemical, physical, and biological properties of 4-Neopentyloxazolidin-2-one, based on the

known characteristics of its structural analogs.

Predicted Physicochemical and Spectroscopic
Properties
The properties of 4-Neopentyloxazolidin-2-one are anticipated based on the known data for

other 4-alkyl-substituted oxazolidin-2-ones. The neopentyl group, being a bulky and
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hydrophobic moiety, is expected to influence the compound's solubility and thermal properties.

Table 1: Predicted Physicochemical Properties of 4-Neopentyloxazolidin-2-one

Property Predicted Value/Characteristic

Molecular Formula C8H15NO2

Molecular Weight 157.21 g/mol

Appearance Likely a white to off-white crystalline solid

Solubility

Expected to be soluble in a range of organic

solvents such as dichloromethane, ethyl

acetate, and acetone. Limited solubility in water

is anticipated.

Melting Point
Estimated to be in the range of 70-100 °C, by

analogy to similar 4-alkyl-oxazolidin-2-ones.

Boiling Point
Expected to be above 200 °C at atmospheric

pressure, with potential for decomposition.

Table 2: Predicted Spectroscopic Data for 4-Neopentyloxazolidin-2-one
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Spectroscopy
Predicted Chemical Shifts (δ) / Frequencies

(cm⁻¹) / Fragments (m/z)

¹H NMR (CDCl₃)

- NH: 5.0-6.5 ppm (broad singlet) - CH (C4): 3.8-

4.2 ppm (multiplet) - CH₂ (C5): 4.0-4.5 ppm

(multiplet) - CH₂ (neopentyl): 0.9-1.2 ppm

(doublet) - C(CH₃)₃ (neopentyl): 0.8-1.0 ppm

(singlet)

¹³C NMR (CDCl₃)

- C=O (C2): 158-162 ppm - CH (C4): 55-65 ppm

- CH₂ (C5): 65-75 ppm - CH₂ (neopentyl): 45-55

ppm - C(CH₃)₃ (neopentyl): 30-35 ppm -

C(CH₃)₃ (neopentyl): 25-30 ppm

Mass Spec. (EI)

- [M]⁺: m/z 157 - [M - C₄H₉]⁺: m/z 100 (loss of t-

butyl group) - [M - CH₂C(CH₃)₃]⁺: m/z 86 (loss

of neopentyl group)

Infrared (IR)

- N-H stretch: 3200-3400 cm⁻¹ (broad) - C-H

stretch: 2850-3000 cm⁻¹ - C=O stretch

(urethane): 1720-1760 cm⁻¹ - C-O stretch:

1200-1300 cm⁻¹

Synthesis and Experimental Protocols
The synthesis of 4-neopentyloxazolidin-2-one would likely follow established procedures for

the preparation of other 4-substituted oxazolidin-2-ones, starting from the corresponding amino

alcohol, (S)-2-amino-4,4-dimethyl-1-pentanol.

A common method for the synthesis of 4-substituted oxazolidin-2-ones involves the cyclization

of a β-amino alcohol with a carbonylating agent such as diethyl carbonate or phosgene

derivatives.[3]
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Caption: General synthetic pathway for 4-Neopentyloxazolidin-2-one.

The following is a generalized experimental protocol for the synthesis of a 4-alkyl-oxazolidin-2-

one, adapted from a known procedure for a similar compound.[4]

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add (S)-2-amino-4,4-dimethyl-1-pentanol (1 equivalent), diethyl carbonate (1.1

equivalents), and a catalytic amount of a base such as potassium carbonate (0.1

equivalents).

Reaction: Heat the reaction mixture to a gentle reflux (typically 120-140 °C) with continuous

stirring. The progress of the reaction can be monitored by the distillation of ethanol.

Workup: Once the reaction is complete (as indicated by the cessation of ethanol distillation

or by TLC analysis), cool the mixture to room temperature. Dilute the reaction mixture with a

suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable

solvent system.

A general procedure for preparing a sample for NMR analysis is as follows:[1]
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-
Neopentyloxazolidin-2-one in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in an NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), if required for chemical shift referencing.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g.,

400 MHz or higher). Standard acquisition parameters are typically sufficient. For ¹H NMR, a

spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-220 ppm is

generally used.

Predicted Biological Activity
The biological activity of 4-Neopentyloxazolidin-2-one is likely to be influenced by the

neopentyl substituent at the 4-position. While many clinically used oxazolidinone antibiotics are

substituted at the N3 and C5 positions, the C4 substituent can also modulate activity.[2]

Oxazolidinones typically exert their antibacterial effect by inhibiting the initiation of protein

synthesis in bacteria.[2] They bind to the 50S ribosomal subunit, preventing the formation of the

initiation complex. It is plausible that 4-Neopentyloxazolidin-2-one could exhibit some level of

antibacterial activity, although its potency would need to be determined experimentally.
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Caption: Predicted mechanism of antibacterial action.

Derivatives of oxazolidin-2-one have been investigated for a range of other biological activities,

including anticancer, anti-inflammatory, and antiviral properties.[5][6] The specific activity of 4-
Neopentyloxazolidin-2-one would depend on its interaction with various biological targets,

which would require extensive screening.

Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of a

novel oxazolidin-2-one derivative like 4-Neopentyloxazolidin-2-one.
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Caption: General experimental workflow.

Conclusion
While specific data on 4-Neopentyloxazolidin-2-one is not currently available, a

comprehensive profile of its expected properties can be inferred from the extensive literature

on analogous 4-substituted oxazolidin-2-ones. It is predicted to be a crystalline solid, soluble in

common organic solvents, with characteristic spectroscopic signatures. Its synthesis is

expected to be achievable through established methods from the corresponding amino alcohol.

Biologically, it may possess antibacterial properties, in line with the known activity of the

oxazolidin-2-one class of compounds. The information provided in this guide serves as a

valuable starting point for researchers and drug development professionals interested in the
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synthesis and evaluation of this novel compound. Empirical validation of these predicted

properties is essential for any future applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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